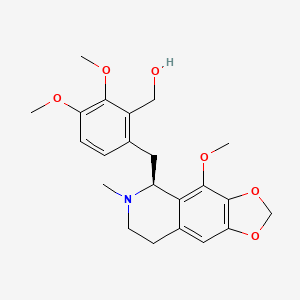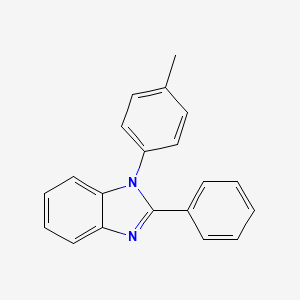
2-Phenyl-1-(p-tolyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(p-tolyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a p-tolyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(p-tolyl)benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method is the reaction of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. For example, the reaction can be carried out using sodium metabisulfite as an oxidizing agent in a mixture of solvents under mild conditions . Another approach involves the use of heterogeneous catalysts, such as MgO supported on dendritic fibrous nano silica (MgO@DFNS), to achieve high yields and selectivity under ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction parameters. The use of recyclable catalysts and eco-friendly methods is preferred to ensure sustainability and cost-effectiveness. For instance, the MgO@DFNS catalyst has shown promise for industrial applications due to its stability and reusability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(p-tolyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(p-tolyl)benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(p-tolyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The substitution pattern around the benzimidazole nucleus plays a significant role in determining its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
1-Phenyl-2-(p-tolyl)benzimidazole: Similar structure but with different substitution positions, leading to variations in activity.
2-(4-Fluorophenyl)-1-phenylbenzimidazole: Contains a fluorine atom, which can enhance its biological activity.
Uniqueness
2-Phenyl-1-(p-tolyl)benzimidazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
3510-25-6 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-phenylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-15-11-13-17(14-12-15)22-19-10-6-5-9-18(19)21-20(22)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI-Schlüssel |
CKZDSNURQWETLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


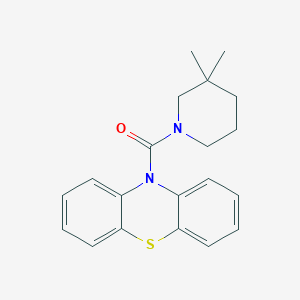

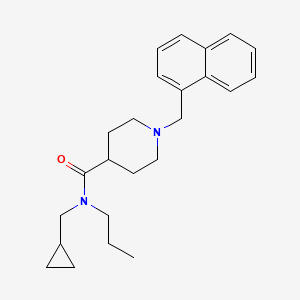
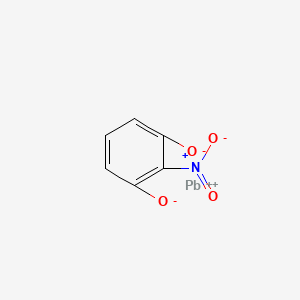
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)

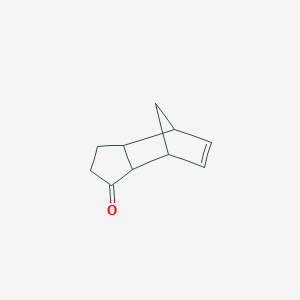

![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

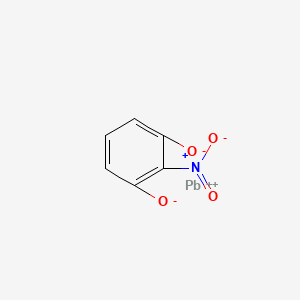
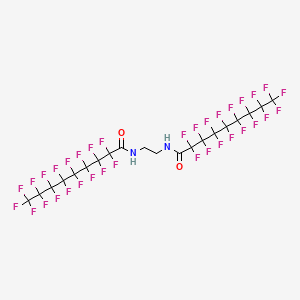
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
